molecular formula C10H17F3N2O2 B2752148 tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 886779-69-7

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B2752148
CAS No.: 886779-69-7
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a trifluoromethyl (–CF₃) substituent at the 3-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, antimicrobial agents, and enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the –CF₃ group contributes to metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of a trifluoromethyl group to a piperazine derivative. One common method involves the reaction of piperazine with trifluoromethylating agents under controlled conditions. The tert-butyl group is introduced to protect the piperazine ring during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate has been explored for its potential therapeutic effects. It serves as a lead compound in drug discovery, particularly for developing treatments targeting multidrug-resistant bacteria. The compound acts as an allosteric inhibitor of the AcrAB-TolC efflux pump in Escherichia coli, enhancing the efficacy of existing antibiotics without exhibiting intrinsic antibacterial activity itself.

Biological Studies

The compound is utilized in biological research to investigate various mechanisms within cellular systems. Its ability to modulate receptor activity makes it a candidate for developing therapeutics targeting neurological and psychiatric disorders, such as anxiety and depression. The trifluoromethyl group significantly enhances its interaction with biological targets, leading to increased potency in various assays.

Case Study 1: AcrAB-TolC Inhibition

In a study focused on optimizing piperazine-based compounds, researchers found that this compound could significantly potentiate the activity of antibiotics like chloramphenicol and ciprofloxacin against E. coli strains lacking the AcrB component of the efflux pump. This suggests that while the compound does not act as an antibiotic itself, it can enhance the effectiveness of other drugs by inhibiting resistance mechanisms.

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of similar piperazine derivatives. The study highlighted that modifications like the trifluoromethyl group can improve absorption and distribution in biological systems. These studies indicated a favorable safety profile with minimal toxicity observed at therapeutic doses.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The piperazine ring structure facilitates binding to target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations

Compound Name Substituent Position & Type Key Structural Features Reference
This compound 3-CF₃ on piperazine –CF₃ enhances electronegativity and stability
tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (A8) 4-Phenyl with –SCF₃ –SCF₃ increases steric bulk and hydrophobicity
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) Pyridinyl with –CF₃ Pyridine ring introduces aromaticity and H-bonding potential
tert-Butyl 4-(phenethyl)piperazine-1-carboxylate (10x, 10y) Phenethyl groups with –CF₃ Extended alkyl chain improves membrane permeability
tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (2g) Thiophene substituent Sulfur atom enhances π-π interactions
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate Diaminophenyl group Amino groups enable cross-linking and conjugation

Physicochemical Properties

  • Solubility and Lipophilicity :

    • The –CF₃ group in the target compound increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. In contrast, analogs with polar groups (e.g., –NH₂ in ) exhibit higher aqueous solubility but reduced logP.
    • Pyridinyl derivatives (e.g., A9) show moderate solubility in polar aprotic solvents due to aromatic nitrogen .

Biological Activity

Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a synthetic compound characterized by a piperazine ring, which is known for its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes. The piperazine moiety allows for modulation of neurotransmitter systems, which is particularly relevant in the context of neurological and psychiatric disorders. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating cellular uptake and enhancing its pharmacological effects.

Pharmacological Properties

Research indicates that compounds containing piperazine and trifluoromethyl groups exhibit significant biological activities, including:

  • Antidepressant-like effects : The compound may modulate serotonin and dopamine receptors, making it a candidate for treating anxiety and depression.
  • Anti-inflammatory properties : Its structural characteristics suggest potential applications in managing inflammation-related disorders .
  • Antimicrobial activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity. The presence of the trifluoromethyl group significantly enhances lipophilicity and receptor affinity. Comparative studies have shown that modifications in the piperazine ring or substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of related piperazine derivatives on neurotransmitter systems. Compounds similar to this compound demonstrated significant interactions with serotonin receptors, suggesting a potential role in treating mood disorders.
  • Anti-inflammatory Activity : Research into piperazine-based compounds revealed substantial anti-inflammatory effects in animal models. These studies highlighted the importance of the piperazine structure in mediating these effects through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Effects : In vitro studies have shown that piperazine derivatives exhibit antimicrobial properties against a range of bacterial strains. The unique trifluoromethyl substitution pattern enhances their effectiveness compared to non-fluorinated analogs .

Data Summary

Biological ActivityMechanismReference
Antidepressant-likeModulation of serotonin/dopamine receptors
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of bacterial membranes

Q & A

Q. Advanced Methodological Considerations

  • QM/MM Hybrid Methods : Accurately simulate fluorine-protein interactions, which are poorly modeled by classical force fields.
  • MD Simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories. For example, derivatives showed ΔG binding values of -9.2 kcal/mol in 5-HT₃ .

How do competing reaction pathways affect the synthesis of derivatives?

Basic Reaction Pathway Analysis
Nucleophilic substitution at the piperazine ring competes with ester hydrolysis. For example, in acidic conditions, Boc deprotection occurs rapidly (t₁/₂ < 30 minutes at pH 3), necessitating pH control .

Q. Advanced Mitigation Strategies

  • Orthogonal protection : Use acid-labile Boc with base-labile Fmoc groups.
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor amine alkylation over elimination .

What spectroscopic techniques are most reliable for characterizing trifluoromethyl-substituted piperazines?

Q. Basic Spectroscopic Profiling

  • ¹⁹F NMR : Directly probes CF₃ chemical shifts (δ -60 to -70 ppm).
  • ¹H-¹⁵N HMBC : Correlates NH protons with adjacent carbons, confirming substitution patterns .

Q. Advanced Data Interpretation Challenges

  • Signal Splitting : CF₃ causes complex splitting in ¹H NMR; decoupling experiments simplify analysis.
  • LC-MS Artifacts : Trifluoromethyl groups increase molecular polarity, requiring HILIC columns for accurate retention times .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic Stability Guidelines

  • Temperature : Store at -20°C in inert atmosphere; decomposition occurs >40°C .
  • Light Sensitivity : UV exposure degrades Boc groups; amber vials are recommended .

Q. Advanced Degradation Pathways

  • Hydrolysis : Half-life in aqueous buffer (pH 7.4): ~72 hours.
  • Oxidation : CF₃ groups are stable, but tertiary amines form N-oxides under O₂ .

What in vitro models are appropriate for evaluating this compound’s pharmacological potential?

Q. Basic Biological Screening

  • Enzyme Assays : Test inhibition of kinases (IC₅₀) or GPCRs (Ki).
  • Cell Viability : MTT assays in HEK-293 or SH-SY5Y lines .

Q. Advanced Mechanistic Studies

  • Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., 5-HT₃ IC₅₀ = 140 nM) .
  • Metabolic Stability : Microsomal half-life (e.g., human liver microsomes: t₁/₂ = 45 minutes) .

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